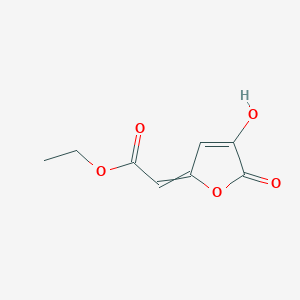
Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate is an organic compound belonging to the furanone family. This compound is characterized by its furan ring structure, which is a five-membered aromatic ring containing one oxygen atom. The presence of both hydroxyl and keto functional groups makes it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate typically involves the esterification of 4-hydroxy-5-oxofuran-2(5H)-ylidene acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4,5-dioxofuran-2(5H)-ylidene acetate.
Reduction: Formation of ethyl (4-hydroxy-5-hydroxyfuran-2(5H)-ylidene)acetate.
Substitution: Formation of ethyl (4-hydroxy-5-aminofuran-2(5H)-ylidene)acetate or ethyl (4-hydroxy-5-alkoxyfuran-2(5H)-ylidene)acetate.
Applications De Recherche Scientifique
Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its potential anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.
Comparaison Avec Des Composés Similaires
Ethyl (4-hydroxy-5-oxofuran-2(5H)-ylidene)acetate can be compared with other similar compounds such as:
Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate: Both compounds contain ester and keto functional groups, but the latter has a cyclopentyl ring instead of a furan ring.
(5-oxo-2H-furan-2-yl) acetate: This compound is structurally similar but lacks the hydroxyl group present in this compound.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Numéro CAS |
236389-50-7 |
|---|---|
Formule moléculaire |
C8H8O5 |
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
ethyl 2-(4-hydroxy-5-oxofuran-2-ylidene)acetate |
InChI |
InChI=1S/C8H8O5/c1-2-12-7(10)4-5-3-6(9)8(11)13-5/h3-4,9H,2H2,1H3 |
Clé InChI |
PJRZTHAEJDPKDR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C1C=C(C(=O)O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


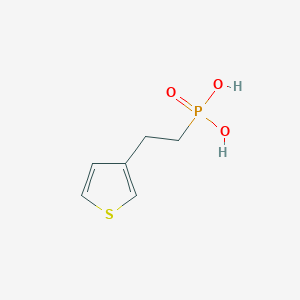
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine](/img/structure/B14243913.png)
![(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14243924.png)
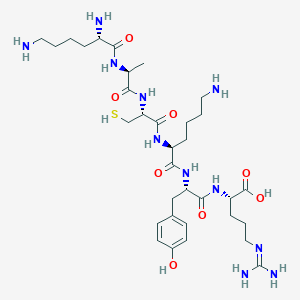
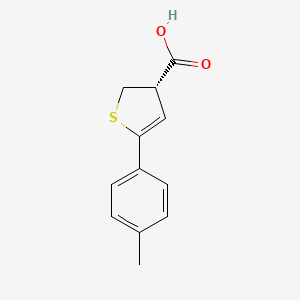
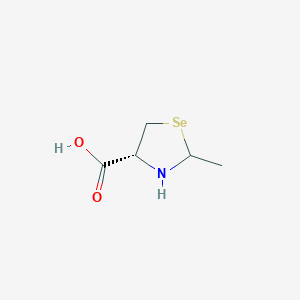
![N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline](/img/structure/B14243956.png)
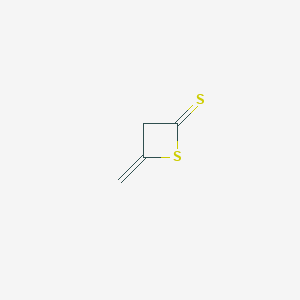
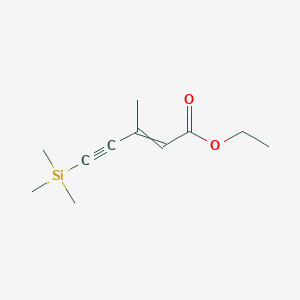
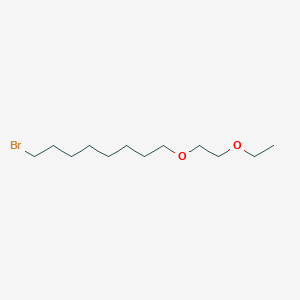

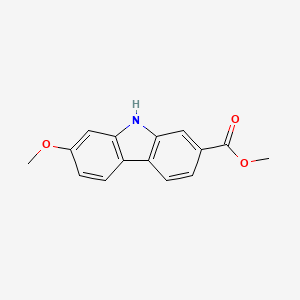
![2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B14244011.png)

